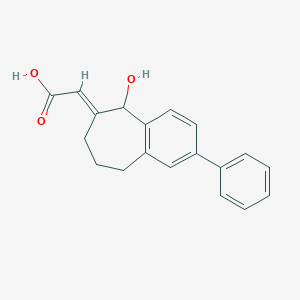

Ph-HTBA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

InChI |

InChI=1S/C19H18O3/c20-18(21)12-16-8-4-7-15-11-14(9-10-17(15)19(16)22)13-5-2-1-3-6-13/h1-3,5-6,9-12,19,22H,4,7-8H2,(H,20,21)/b16-12+ |

InChI Key |

NUTNFGZHQLFKOZ-FOWTUZBSSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(/C(=C/C(=O)O)/C1)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)C(C(=CC(=O)O)C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ph-HTBA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ph-HTBA, chemically known as (E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-5H-benzo[1]annulen-6(7H)-ylidene)acetic acid, is a novel synthetic compound that has garnered significant interest in the field of neuropharmacology. It is a derivative of the NCS-382 scaffold and has been identified as a potent and selective modulator of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). CaMKIIα is a crucial enzyme involved in synaptic plasticity and neuronal signaling, making it a promising target for therapeutic interventions in neurological disorders such as ischemic stroke and neurodegenerative diseases. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. The synthesis can be broadly divided into three key stages:

-

Suzuki Coupling: Introduction of the phenyl group at the 2-position of the benzo[1]annulene core via a palladium-catalyzed Suzuki cross-coupling reaction.

-

Wittig Reaction: Installation of the acetic acid side chain at the 6-position through a Wittig reaction with glyoxylic acid.

-

Reduction: Stereoselective reduction of the ketone functionality at the 5-position to the corresponding hydroxyl group, yielding the final this compound product.

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the this compound synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one

This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto the benzoannulene core.

Experimental Protocol:

A mixture of 2-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 equiv), phenylboronic acid (1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv) is taken in a round-bottom flask. A 4:1 mixture of N,N-dimethylformamide (DMF) and water is added, and the reaction mixture is degassed with argon for 15 minutes. The reaction is then heated to 100 °C and stirred for 2 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio/Value |

| 2-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 1.0 equiv |

| Phenylboronic acid | 1.5 equiv |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 equiv |

| Potassium carbonate | 2.0 equiv |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100 °C |

| Reaction Time | 2 hours |

| Yield | 90% |

Step 2: Synthesis of (E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid

This step utilizes a Wittig-type reaction to introduce the acetic acid moiety.

Experimental Protocol:

To a solution of 2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (1.0 equiv) in a 1:1 mixture of ethanol and water, sodium hydroxide (2.0 equiv) and glyoxylic acid monohydrate (1.5 equiv) are added. The reaction mixture is heated to reflux and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M HCl to pH 3-4. The resulting precipitate is filtered, washed with water, and dried under vacuum.

| Reagent/Parameter | Molar Ratio/Value |

| 2-phenyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 1.0 equiv |

| Sodium hydroxide | 2.0 equiv |

| Glyoxylic acid monohydrate | 1.5 equiv |

| Solvent | EtOH/H₂O (1:1) |

| Temperature | Reflux |

| Reaction Time | 16 hours |

| Yield | 78% |

Step 3: Synthesis of (E)-2-(5-hydroxy-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (this compound)

The final step is the reduction of the ketone to a hydroxyl group using sodium borohydride in the presence of cerium(III) chloride (Luche reduction).

Experimental Protocol:

(E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid (1.0 equiv) and cerium(III) chloride heptahydrate (1.2 equiv) are dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours. The reaction is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product, this compound.

| Reagent/Parameter | Molar Ratio/Value |

| (E)-2-(5-oxo-2-phenyl-8,9-dihydro-5H-benzoannulen-6(7H)-ylidene)acetic acid | 1.0 equiv |

| Cerium(III) chloride heptahydrate | 1.2 equiv |

| Sodium borohydride | 1.5 equiv |

| Solvent | Methanol |

| Temperature | 0 °C to room temp. |

| Reaction Time | 2 hours |

| Yield | 95% |

Mechanism of Action: this compound and CaMKIIα

This compound exerts its biological effect by binding to the hub domain of CaMKIIα. This interaction stabilizes the oligomeric structure of the enzyme, which is crucial for its function in neuronal signaling. The binding of this compound is believed to allosterically modulate the kinase activity, potentially offering a neuroprotective effect.

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has detailed the synthetic pathway for this compound, a promising modulator of CaMKIIα. The three-step synthesis is efficient and provides good overall yields. The detailed experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development who are interested in synthesizing and further investigating this and related compounds for their therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of Ph-HTBA on CaMKIIα

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a high-affinity, brain-penetrant modulator of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). As a promising neuroprotective agent, understanding its precise mechanism of action is critical for its therapeutic development for conditions such as ischemic stroke and neurodegenerative disorders. This compound exerts its effects not by direct competitive inhibition at the ATP- or substrate-binding sites of the kinase domain, but through a unique allosteric mechanism involving the CaMKIIα hub domain. This guide provides a comprehensive overview of the binding characteristics, conformational changes, and downstream signaling consequences of this compound's interaction with CaMKIIα, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of CaMKIIα. Its primary interaction is with a specific binding cavity located within the oligomeric hub domain of the CaMKIIα holoenzyme[2][3]. This binding event initiates a cascade of effects that ultimately lead to the inhibition of the kinase's activity.

The key steps in this compound's mechanism of action are:

-

Binding to the Hub Domain: this compound, a γ-hydroxybutyric acid (GHB) analog, competitively binds to a distinct pocket within the CaMKIIα hub domain[2][3]. This interaction is selective for the α isoform of CaMKII.

-

Conformational Change and Hub Stabilization: Upon binding, this compound induces a significant conformational change in the hub domain. A notable feature of this change is the outward "flip" of the Tryptophan 403 (Trp403) residue located in a flexible loop of the hub domain. This binding and conformational alteration leads to a marked thermal stabilization of the hub oligomer.

-

Inhibition of Kinase Activity: The conformational changes originating in the hub domain are allosterically transmitted to the kinase domains. This results in a reduction of CaMKIIα's catalytic activity. Specifically, this compound has been shown to reduce Ca²⁺-stimulated autophosphorylation of CaMKIIα at Threonine 286 (Thr286) in primary cortical neurons and to inhibit the phosphorylation of its substrates.

-

Neuroprotective Effects: The inhibition of excessive CaMKIIα activity, particularly under pathological conditions like excitotoxicity, is believed to be the basis for this compound's neuroprotective effects observed in models of ischemic stroke.

Quantitative Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with CaMKIIα.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | 757 nM | Not specified | |

| Inhibition of [3H]HOCPCA Binding (Ki) | 1.4 µM | Not specified | |

| Inhibition of [3H]NCS-382 Binding (Ki) | 0.050 µM (for analog 1b) | Rat cortical homogenates | |

| Inhibition of Intrinsic Tryptophan Fluorescence (IC50) | 452 µM | Purified CaMKIIα 6x hub domain protein | |

| Maximum Thermal Shift (ΔTm) | 19 °C | Differential Scanning Fluorimetry (DSF) with purified CaMKIIα hub protein |

Note: Some specific values for this compound are part of a broader study on NCS-382 analogs, and the most potent analog (1b) is included for comparison where direct this compound data is not available in the provided search results.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for characterizing this compound's effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's interaction with CaMKIIα.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to CaMKIIα by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Rat cortical homogenates or whole-cell homogenates from HEK293T cells expressing recombinant CaMKIIα.

-

Radioligand: [³H]HOCPCA or [³H]NCS-382.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM KH₂PO₄, pH 6.0).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the membrane/cell homogenate with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes on ice or at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value of this compound and subsequently the Kᵢ value using the Cheng-Prusoff equation.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the thermal stability of the CaMKIIα hub domain in the presence and absence of this compound.

-

Materials:

-

Purified recombinant CaMKIIα hub domain protein.

-

This compound at various concentrations.

-

SYPRO Orange dye (5000x stock).

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl).

-

Real-time PCR instrument.

-

-

Protocol:

-

Prepare a master mix of the CaMKIIα hub domain protein and SYPRO Orange dye in the assay buffer.

-

Aliquot the master mix into a 96-well PCR plate.

-

Add varying concentrations of this compound to the wells.

-

Seal the plate and place it in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of SYPRO Orange.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tₘ) is the midpoint of this transition.

-

Calculate the change in melting temperature (ΔTₘ) induced by this compound.

-

ADP-Glo™ Kinase Assay

This assay quantifies the kinase activity of CaMKIIα by measuring the amount of ADP produced during the phosphorylation of a substrate.

-

Materials:

-

Recombinant CaMKIIα holoenzyme.

-

Substrate: Syntide-2.

-

Calmodulin (CaM) (e.g., 30 nM).

-

ATP.

-

This compound at various concentrations.

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Luminometer.

-

-

Protocol:

-

Set up the kinase reaction in a multi-well plate containing CaMKIIα, Syntide-2, CaM, ATP, and varying concentrations of this compound in the appropriate kinase buffer.

-

Incubate the reaction to allow for substrate phosphorylation (e.g., 60 minutes at room temperature).

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the produced ADP into ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Measurement of Thr286 Autophosphorylation

This is typically assessed using immunodetection methods in cell-based assays or with recombinant protein.

-

Materials:

-

Primary cortical neurons or HEK293T cells expressing CaMKIIα.

-

This compound.

-

Stimulation buffer (e.g., containing Ca²⁺ ionophores).

-

Lysis buffer.

-

Primary antibody specific for phosphorylated Thr286 of CaMKIIα (pThr286).

-

Primary antibody for total CaMKIIα.

-

Secondary antibodies conjugated to HRP or a fluorescent dye.

-

Western blotting apparatus or ELISA plate reader.

-

-

Protocol (Western Blotting):

-

Treat the cells with this compound for a specified time.

-

Stimulate the cells to induce CaMKIIα activation and autophosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the anti-pThr286 antibody and the anti-total CaMKIIα antibody.

-

Incubate with the appropriate secondary antibodies.

-

Detect the signal using chemiluminescence or fluorescence.

-

Quantify the band intensities to determine the ratio of pThr286 to total CaMKIIα.

-

Conclusion

This compound represents a novel class of CaMKIIα modulators with a distinct allosteric mechanism of action. By targeting the hub domain, it induces conformational changes that lead to the inhibition of kinase activity, a mechanism that confers neuroprotection in preclinical models. The detailed understanding of its interaction with CaMKIIα, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for the further development of this compound and related compounds as potential therapeutics for neurological disorders characterized by CaMKIIα dysregulation.

References

Ph-HTBA as a CaMKIIα Hub Domain Stabilizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel, high-affinity, brain-penetrant ligand that acts as a stabilizer of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. CaMKIIα is a critical serine/threonine kinase involved in synaptic plasticity, learning, and memory, making it a significant drug target for neurological disorders such as ischemic stroke and neurodegenerative diseases.[2][3][4][5] this compound represents a promising advancement, overcoming limitations of previous CaMKIIα inhibitors that often suffer from low subtype selectivity and poor brain permeability.

Developed as an analog of NCS-382, which is structurally related to the neuromodulator γ-hydroxybutyric acid (GHB), this compound demonstrates a distinct mechanism of action by selectively binding to and stabilizing the CaMKIIα hub domain. This guide details the quantitative data, experimental protocols, and signaling pathways associated with this compound's interaction with CaMKIIα.

Core Mechanism of Action

CaMKIIα exists as a dodecameric holoenzyme, with each subunit comprising a catalytic domain, a regulatory domain, and a C-terminal hub (or association) domain that forms the core of the structure. This compound exerts its effects not by competing at the ATP-binding site like traditional kinase inhibitors, but through a unique allosteric mechanism involving the hub domain.

Binding of this compound to a specific cavity within the hub domain induces significant conformational changes and stabilization. This interaction leads to several key downstream effects:

-

Marked Thermal Stabilization: this compound binding significantly increases the thermal stability of the hub domain oligomer, which is thought to be a key aspect of its functional consequences.

-

Distinct Trp403 Conformation: The binding causes a pronounced outward "flip" of the Tryptophan 403 (Trp403) residue located in a flexible loop of the hub domain. This conformational change is a distinguishing feature of this compound's interaction.

-

Modulation of Kinase Activity: In contrast to some smaller analogs, this compound reduces Ca²⁺-stimulated autophosphorylation of CaMKIIα at the Threonine 286 (Thr286) site in neurons. It also inhibits the phosphorylation of external substrates, such as syntide-2.

This distinct molecular interaction contributes to its neuroprotective effects, which have been observed in models of focal ischemic stroke.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound and related compounds with the CaMKIIα hub domain.

Table 1: Binding Affinity and Thermal Stabilization

| Compound | Binding Affinity (Kᵢ, μM) | ITF Quenching (IC₅₀, μM) | Thermal Shift (ΔTₘ, °C) |

|---|---|---|---|

| This compound | ~0.056 - 0.1 | 452 | 19.0 |

| NCS-382 | 0.34 | - | 16.7 |

| HOCPCA | - | - | - |

| GHB | 4.3 | - | - |

Binding affinity determined by radioligand displacement assays. Thermal shift measured by Differential Scanning Fluorimetry (DSF).

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes |

|---|---|---|---|

| Brain Permeability (Kₚ,ᵤᵤ) | 0.85 | Mouse | Indicates high permeability across the blood-brain barrier. |

| Microsomal Clearance | Low | Mouse, Human | Suggests good metabolic stability. |

| Cellular Permeability | Good | - | - |

Table 3: Functional Activity of this compound

| Assay | Parameter | Value | Conditions |

|---|---|---|---|

| Syntide-2 Phosphorylation | IC₅₀ | 388.6 μM (for PIPA, a similar analog) | ADP-Glo Kinase Assay, sub-maximal Calmodulin (30 nM) |

| Thr286 Autophosphorylation | - | Reduction Observed | Primary cortical neurons |

Note: Specific IC₅₀ for this compound on syntide-2 phosphorylation is not explicitly stated in the search results, but its inhibitory effect is confirmed. The value for the similar analog PIPA is provided for context.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a substituted benzaldehyde.

-

Wittig Condensation: The initial aldehyde undergoes a Wittig condensation with a phosphonium bromide to yield a phenylpentenoic acid.

-

Hydrogenation & Cyclization: The product is then subjected to a two-step sequence involving hydrogenation followed by an intramolecular cyclization, which generates the core benzocycloheptanone structure.

-

Suzuki-Miyaura Coupling: A phenyl group is introduced via a Suzuki-Miyaura reaction with phenylboronic acid.

-

Claisen-Schmidt Condensation: The resulting ketone undergoes a Claisen-Schmidt condensation with glyoxylic acid.

-

Luche Reduction: A final chemoselective reduction of the α,β-unsaturated ketone to an allyl alcohol using Cerium(III) chloride (CeCl₃) and Sodium borohydride (NaBH₄) yields the target this compound molecule.

Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics of this compound to the CaMKIIα hub domain.

-

Immobilization: Purified CaMKIIα hub protein (wild-type or a 6x mutant) is immobilized on the surface of a biosensor chip.

-

Analyte Injection: this compound, diluted in a two-fold series to various concentrations, is injected over the chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured over time to generate sensorgrams.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine kinetic parameters, including association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (K₋).

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This assay quantifies the stabilization of the CaMKIIα hub domain upon ligand binding.

-

Preparation: A solution containing the purified CaMKIIα wild-type hub protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound is prepared.

-

Thermal Denaturation: The solution is subjected to a gradual temperature ramp in a real-time PCR instrument.

-

Fluorescence Monitoring: As the protein unfolds (melts), the hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored as a function of temperature.

-

Tₘ Calculation: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the protein alone from the Tₘ in the presence of this compound.

Intrinsic Tryptophan Fluorescence (ITF) Quenching Assay

This method is used to experimentally confirm the conformational "flip" of the Trp403 residue.

-

Principle: The assay measures the native fluorescence of the Trp403 residue within the hub domain. When this compound binds and causes Trp403 to flip outward from its pocket, the change in its microenvironment leads to a quenching (decrease) of its fluorescence.

-

Execution: Purified CaMKIIα hub protein is excited with light at ~295 nm (to selectively excite tryptophan). The emission spectrum is recorded.

-

Titration: Increasing concentrations of this compound are added, and the fluorescence quenching is measured.

-

Analysis: The data are used to generate a concentration-dependent inhibition curve, from which an IC₅₀ value for the quenching effect can be calculated, providing a quantitative measure of the conformational change.

ADP-Glo™ Kinase Activity Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a phosphorylation reaction. It is used to determine this compound's effect on substrate phosphorylation.

-

Kinase Reaction: Recombinant CaMKIIα holoenzyme is incubated with a peptide substrate (e.g., syntide-2), ATP, and Calmodulin in the presence of varying concentrations of this compound.

-

ADP Conversion: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP.

-

ATP Generation: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the newly produced ADP into ATP.

-

Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Analysis: The results are used to calculate the IC₅₀ of this compound for the inhibition of substrate phosphorylation.

Conclusion and Future Directions

This compound has emerged as a highly promising molecule for the pharmacological modulation of CaMKIIα. Its unique mechanism of action—stabilizing the hub domain rather than inhibiting the ATP site—confers a high degree of selectivity. Furthermore, its demonstrated ability to cross the blood-brain barrier and its favorable metabolic profile make it a superior candidate for in vivo studies and potential therapeutic development.

The detailed characterization of this compound provides a solid foundation for:

-

Probing CaMKIIα Function: Using this compound as a precise chemical tool to further dissect the complex roles of CaMKIIα hub domain dynamics in neuronal function and disease.

-

Drug Development: Serving as a lead compound for the design of next-generation CaMKIIα modulators with improved potency and pharmacokinetic properties for treating conditions like stroke, Alzheimer's disease, and Parkinson's disease.

-

Structural Biology: Facilitating further high-resolution structural studies to better understand the allosteric regulation of the CaMKIIα holoenzyme.

References

- 1. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Calcium/calmodulin-dependent protein kinase type II subunit alpha - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Data Presentation: Binding Affinity of Ph-HTBA to CaMKIIα

An In-Depth Technical Guide on the Binding Affinity of Ph-HTBA to CaMKIIα

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (this compound) to Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound is a novel, high-affinity, brain-penetrant modulator that selectively targets the CaMKIIα hub domain, making it a promising candidate for pharmacological interventions in neurological disorders such as ischemic stroke.[2][3] This document details the quantitative binding data, the experimental protocols used for its determination, and the molecular mechanism of action.

This compound demonstrates a significant improvement in binding affinity for the CaMKIIα hub domain compared to its parent compound, NCS-382. The quantitative data from various biophysical and biochemical assays are summarized below.

| Compound | Assay Method | Parameter | Value | Reference |

| This compound | Surface Plasmon Resonance (SPR) | Kd | 757 nM | [4][5] |

| This compound | Radioligand Binding Assay ([3H]HOCPCA) | Ki | 1.4 µM | |

| NCS-382 (Reference) | Surface Plasmon Resonance (SPR) | Kd | 8.9 µM | |

| NCS-382 (Reference) | Radioligand Binding Assay ([3H]NCS-382) | Ki | 0.34 µM |

Table 1: Summary of quantitative binding data for this compound and the reference compound NCS-382 to the CaMKIIα hub domain.

Mechanism of Action and Signaling

CaMKIIα is a serine/threonine kinase crucial for synaptic plasticity. Its activation is initiated by an increase in intracellular Ca2+, which allows for the binding of calmodulin (CaM). This binding relieves autoinhibition and permits the autophosphorylation of Thr286, leading to sustained kinase activity.

This compound selectively binds to a cavity within the CaMKIIα hub domain. This interaction does not compete with ATP or the substrate but instead stabilizes the hub oligomer, conferring a marked thermal stabilization effect. A key consequence of this compound binding is the induction of a distinct conformational change, causing the Trp403 residue in a flexible loop to flip outwards. This structural rearrangement is believed to alter holoenzyme dynamics, ultimately reducing Ca2+-stimulated autophosphorylation at Thr286 and subsequent substrate phosphorylation.

Experimental Protocols

The binding affinity of this compound to CaMKIIα has been determined using several biophysical techniques. The generalized protocols for these key experiments are detailed below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions. It was used to determine the dissociation constant (Kd) of this compound by observing its binding to the CaMKIIα hub domain immobilized on a sensor chip.

Methodology:

-

Immobilization: The purified CaMKIIα hub protein (wild-type or a stabilized 6x mutant) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: A series of this compound solutions at varying concentrations are injected across the sensor surface at a constant flow rate.

-

Association/Dissociation Monitoring: The binding (association) and subsequent unbinding (dissociation) of this compound are monitored in real-time by detecting changes in the refractive index at the surface, which are proportional to the change in mass. This generates a sensorgram.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka) and the dissociation rate constant (kd).

-

Kd Calculation: The equilibrium dissociation constant (Kd) is determined from the ratio of the rate constants (Kd = kd/ka). This compound was noted to have a 25-fold slower dissociation rate than NCS-382.

Radioligand Competition Binding Assay

This technique measures the affinity of a test compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the target protein. It is used to determine the inhibitory constant (Ki).

Methodology:

-

Preparation: A reaction mixture is prepared containing the CaMKIIα protein source (e.g., rat cortical homogenates), a fixed concentration of a suitable radioligand (e.g., [3H]HOCPCA), and buffer.

-

Competition: Increasing concentrations of the unlabeled competitor compound, this compound, are added to the reaction mixtures.

-

Incubation: The mixtures are incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated, and protein-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a one-site competition model.

-

Ki Calculation: The IC50 is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Intrinsic Tryptophan Fluorescence (ITF)

This method leverages the natural fluorescence of tryptophan residues within a protein to detect conformational changes upon ligand binding. The binding of this compound to the CaMKIIα hub domain causes an outward "flip" of the Trp403 residue, which can be detected as a change in the fluorescence signal.

Methodology:

-

Sample Preparation: A solution of the purified CaMKIIα 6x hub domain protein is placed in a fluorometer cuvette.

-

Excitation: The sample is excited with light at a wavelength of ~295 nm, which selectively excites tryptophan residues.

-

Emission Scan: The fluorescence emission spectrum is recorded (typically from 300 to 400 nm).

-

Ligand Titration: Small aliquots of a concentrated this compound solution are titrated into the protein solution.

-

Signal Monitoring: After each addition, the fluorescence emission is measured. Binding of this compound and the subsequent movement of Trp403 can lead to quenching (a decrease) of the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration. These data can be fitted to a binding isotherm to estimate the dissociation constant (Kd). It is crucial to correct for any background fluorescence or inner filter effects caused by the compound itself.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Ph-HTBA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed quantitative pharmacokinetic (PK) and bioavailability data for the novel compound Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid) are not extensively available in the public domain. This guide provides a summary of the currently known information regarding this compound and presents a generalized framework for the assessment of pharmacokinetic properties of a novel compound, in line with industry standards.

Introduction to this compound

This compound is a novel, brain-permeable analog of γ-hydroxybutyrate (GHB). It has been identified as a selective, high-affinity ligand for the hub domain of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), a key protein involved in glutamate signaling.[2][3] this compound has shown promise as a neuroprotective agent in preclinical models of ischemic stroke.[3] Its ability to penetrate the brain is a significant characteristic for a centrally acting therapeutic candidate. A study in mice indicated good brain permeability, with a high brain-to-plasma unbound concentration ratio (Kp, uu) of 0.85.[2] Furthermore, it has been noted to have low microsomal clearance, suggesting potential for favorable metabolic stability.

Known Signaling Interactions of this compound

The primary mechanism of action of this compound, as currently understood, is its interaction with the CaMKIIα hub domain. This interaction is believed to stabilize the hub and modulate the kinase's activity. Specifically, this compound has been shown to reduce Ca2+-stimulated CaMKIIα Thr286 autophosphorylation. This modulation of CaMKIIα is thought to be a key contributor to its neuroprotective effects.

Caption: Signaling interaction of this compound with the CaMKIIα hub domain.

Framework for Pharmacokinetic and Bioavailability Assessment

Given the absence of specific data for this compound, this section outlines the standard experimental protocols for characterizing the pharmacokinetic profile of a novel therapeutic agent.

The primary goal of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Experimental Protocol:

-

Animal Model: Typically, rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are used for initial PK screening.

-

Dosing: The compound is administered via at least two routes: intravenous (IV) bolus or infusion and the intended clinical route (e.g., oral gavage, PO).

-

The IV dose allows for the determination of clearance (CL) and volume of distribution (Vd).

-

The PO dose allows for the assessment of oral bioavailability (F).

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Absolute bioavailability (F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the intravenous dose, adjusted for the dose administered.

F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

These assays are conducted to predict the metabolic fate of a compound in humans.

Experimental Protocol:

-

Microsomal Stability Assay:

-

The compound is incubated with liver microsomes (from human and preclinical species) and NADPH (as a cofactor).

-

Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.

-

This assay provides an estimate of intrinsic clearance.

-

-

Hepatocyte Stability Assay:

-

Similar to the microsomal stability assay but uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.

-

-

CYP450 Reaction Phenotyping:

-

Identifies which specific cytochrome P450 enzymes are responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.

-

Data Presentation: A Template for Pharmacokinetic Parameters

The following table is a template for summarizing quantitative pharmacokinetic data. Once experimental data for this compound becomes available, it can be populated accordingly.

| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) | Units |

| Cmax | IV | ng/mL | ||

| PO | ng/mL | |||

| Tmax | IV | h | ||

| PO | h | |||

| AUC0-t | IV | ngh/mL | ||

| PO | ngh/mL | |||

| AUC0-inf | IV | ngh/mL | ||

| PO | ngh/mL | |||

| t1/2 | IV | h | ||

| PO | h | |||

| Clearance (CL) | IV | mL/min/kg | ||

| Volume of Distribution (Vd) | IV | L/kg | ||

| Bioavailability (F) | PO | % |

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic characterization of a novel compound.

References

- 1. doc.rero.ch [doc.rero.ch]

- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Ph-HTBA: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

(E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid , commonly known as Ph-HTBA, is a novel, brain-penetrant modulator of the Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). As a high-affinity stabilizer of the CaMKIIα hub domain, it represents a promising therapeutic candidate for neurological disorders such as ischemic stroke.[2] This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, essential for its advancement through the drug development pipeline.

While specific quantitative solubility and stability data for this compound are not extensively available in the public domain, this guide outlines the standard experimental protocols and expected data formats for characterizing these critical physicochemical properties. The methodologies described are based on established pharmaceutical industry practices and information derived from studies on this compound and structurally related compounds.

Core Physicochemical Properties

| Property | Data | Source |

| IUPAC Name | (2E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydrobenzo[1]annulen-6-ylidene)acetic acid | [3] |

| Molecular Formula | C₁₉H₁₈O₃ | [3] |

| Molecular Weight | 294.3 g/mol | |

| LogP (Computed) | 3.1 | |

| General Description | This compound is a derivative of the NCS-382 scaffold. It is noted to have low microsomal clearance, suggesting a degree of metabolic stability. For pharmacokinetic studies, its sodium salt was prepared to enhance aqueous solubility, indicating the free acid form has limited solubility in aqueous media. |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Based on its computed LogP of 3.1, this compound is predicted to be lipophilic. The preparation of a sodium salt for in vivo studies strongly suggests that the free carboxylic acid form of this compound has low aqueous solubility.

A comprehensive solubility profile should be established across a range of pharmaceutically relevant solvents and pH conditions.

Table 1: Anticipated Solubility Profile of this compound

| Solvent/Medium | Type | Expected Solubility | Purpose |

| Water | Aqueous | Low | Baseline aqueous solubility |

| pH 1.2 Buffer (e.g., SGF) | Aqueous | Low (potential for degradation) | Gastric fluid simulation |

| pH 4.5 Buffer (e.g., Acetate) | Aqueous | Moderate | Intestinal fluid simulation |

| pH 6.8 Buffer (e.g., SIF) | Aqueous | Moderate to High | Intestinal fluid simulation |

| Phosphate Buffered Saline (PBS) | Aqueous | Moderate | Physiological pH simulation for in vitro assays |

| Methanol | Organic | High | Formulation, analytical method development |

| Ethanol | Organic | High | Formulation, toxicology studies |

| Dimethyl Sulfoxide (DMSO) | Organic | Very High | Stock solution preparation for in vitro screening |

| Polyethylene Glycol 400 (PEG 400) | Organic | Moderate to High | Vehicle for non-clinical studies |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.

-

Compound Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the suspension to separate the solid from the liquid phase. Filtration should be performed with a filter material that does not bind the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or µg/mL.

Stability Characteristics

Stability testing is essential to determine the shelf-life of the API and to identify potential degradation products. This compound's structure, which includes a benzocycloheptene core, a hydroxyl group, and a carboxylic acid, suggests potential susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis.

Table 2: Forced Degradation Study Design for this compound

| Stress Condition | Typical Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60-80°C | Hydrolysis of ester-like functionalities, cleavage of the oxetane ring (if present in related structures). |

| Base Hydrolysis | 0.1 M NaOH, room temp - 60°C | Hydrolysis of labile groups, potential for racemization. |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the hydroxyl group and electron-rich aromatic ring. |

| Thermal | Dry Heat, e.g., 80°C | General decomposition. |

| Photostability | ICH Q1B conditions (exposure to cool white fluorescent and near-UV light) | Photodegradation, as seen in other benzocycloheptene derivatives. |

Experimental Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).

-

Stress Application: Expose the solutions to the stress conditions outlined in Table 2 for a defined period (e.g., 2, 6, 24, 48 hours). A control sample should be kept under normal conditions.

-

Sample Analysis: At each time point, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic or basic samples.

-

Chromatographic Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent this compound peak from all significant degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Quantification: Determine the percentage of this compound remaining and the percentage of each major degradant formed. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products to aid in structural elucidation.

Key Interactions and Workflow Visualizations

This compound Mechanism of Action

This compound exerts its therapeutic potential by binding to and stabilizing the hub domain of CaMKIIα. This interaction induces a conformational change, specifically involving the movement of the Trp403 residue, which is thought to modulate the enzyme's function and provide neuroprotective effects.

Caption: Logical workflow of this compound's interaction with the CaMKIIα hub domain.

Experimental Workflow for Stability Analysis

The process of evaluating the stability of this compound involves a structured workflow from sample preparation through to data analysis, ensuring the generation of reliable and reproducible results.

Caption: Standard experimental workflow for conducting forced degradation studies.

References

- 1. This compound (1i) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H18O3 | CID 139378529 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Characterization of Ph-HTBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Ph-HTBA ((E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid), a novel, brain-penetrant modulator of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has demonstrated neuroprotective properties, making it a person of interest for therapeutic development in indications such as ischemic stroke. This document details the binding affinity, mechanism of action, and functional effects of this compound on CaMKIIα activity. Detailed experimental protocols for key in vitro assays are provided to enable replication and further investigation by the scientific community.

Introduction

CaMKIIα is a crucial serine/threonine kinase in the brain, playing a significant role in synaptic plasticity, learning, and memory.[2] Dysregulation of CaMKIIα activity is implicated in various neurological disorders, including ischemic stroke. This compound has emerged as a promising modulator of CaMKIIα, exhibiting neuroprotective effects.[3] This guide focuses on the in vitro methodologies used to characterize the interaction of this compound with CaMKIIα and its subsequent functional consequences.

Mechanism of Action

This compound is a high-affinity ligand that selectively binds to the hub domain of the CaMKIIα holoenzyme.[3] This interaction induces a distinct conformational change in the hub domain, characterized by an outward "flip" of the Tryptophan 403 (Trp403) residue. This structural alteration is believed to be a key aspect of its modulatory effect. Functionally, this compound has been shown to reduce Ca2+-stimulated autophosphorylation of CaMKIIα at the Threonine 286 (Thr286) site in primary cortical neurons and to inhibit the phosphorylation of a model substrate, syntide-2, by recombinant CaMKIIα.

Signaling Pathway

The interaction of this compound with CaMKIIα can be visualized as an allosteric modulation of the kinase's activation and downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined for this compound in various in vitro assays.

Table 1: Binding Affinity of this compound for CaMKIIα

| Assay Type | Ligand/Method | Target | Parameter | Value | Reference |

| Radioligand Binding | [3H]HOCPCA Competition | Native CaMKIIα (rat cortical homogenates) | Ki | 1.4 µM | |

| Radioligand Binding | [3H]NCS-382 Competition | Native CaMKIIα (rat cortical homogenates) | Ki | 0.078 µM | |

| Surface Plasmon Resonance (SPR) | This compound | Recombinant CaMKIIα Hub Domain | KD | 757 nM |

Table 2: Functional Characterization of this compound

| Assay Type | Measurement | Target/System | Parameter | Value | Reference |

| Intrinsic Tryptophan Fluorescence | Quenching of Trp403 fluorescence | Recombinant CaMKIIα Hub Domain | IC50 | 452 µM | |

| Kinase Activity Assay (ADP-Glo) | Inhibition of syntide-2 phosphorylation | Recombinant CaMKIIα | - | Inhibition Observed | |

| Autophosphorylation Assay | Reduction of Thr286 phosphorylation | Primary Cortical Neurons | - | Reduction Observed |

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes the determination of the binding affinity (Ki) of this compound for CaMKIIα in rat cortical homogenates using [3H]HOCPCA or [3H]NCS-382 as the radioligand.

Experimental Workflow:

Materials:

-

Tissue: Frozen rat cerebral cortices.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM KH2PO4, pH 6.0.

-

-

Radioligands: [3H]HOCPCA or [3H]NCS-382.

-

Competitor: this compound.

-

Non-specific binding control: 1 mM GHB.

-

Filtration: 96-well GF/B filter plates, vacuum manifold.

-

Scintillation: Scintillation cocktail, microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

This compound at various concentrations (for competition curve) or buffer/non-specific control.

-

Radioligand ([3H]HOCPCA or [3H]NCS-382) at a concentration near its KD.

-

Membrane homogenate (10-15 µg of protein).

-

-

Incubate on ice for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through the pre-soaked GF/B filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold Assay Buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

ADP-Glo™ Kinase Assay for Substrate Phosphorylation

This assay quantifies the kinase activity of CaMKIIα by measuring the amount of ADP produced during the phosphorylation of the substrate peptide, syntide-2.

Experimental Workflow:

Materials:

-

Enzyme: Recombinant CaMKIIα holoenzyme.

-

Substrate: Syntide-2 peptide (PLARTLSVAGLPGKK).

-

Reagents: ADP-Glo™ Kinase Assay kit (Promega), ATP.

-

Activator: Calmodulin (CaM).

-

Inhibitor: this compound.

-

Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Plate: White, opaque 384-well plates.

-

Instrument: Luminometer.

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase reaction buffer, CaMKIIα, syntide-2, and a sub-maximal concentration of CaM (e.g., 30 nM).

-

Add this compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

-

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

Add a volume of Kinase Detection Reagent equal to the initial reaction volume to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

CaMKIIα Thr286 Autophosphorylation Assay in Primary Cortical Neurons

This protocol describes the assessment of this compound's effect on CaMKIIα autophosphorylation at Thr286 in cultured primary neurons using Western blotting.

Experimental Workflow:

Materials:

-

Cells: Primary cortical neurons from embryonic or neonatal rodents.

-

Culture reagents: Neuronal culture medium (e.g., Neurobasal medium with B27 supplement), poly-D-lysine coated plates.

-

Treatment: this compound, stimulating agent (e.g., Ca2+ ionophore like ionomycin).

-

Lysis buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Western blot reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA in TBST), primary antibodies (rabbit anti-p-CaMKIIα Thr286, mouse anti-total CaMKIIα), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Imaging system: Chemiluminescence imager.

Procedure:

-

Cell Culture:

-

Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols.

-

Maintain cultures for at least 7-10 days in vitro to allow for maturation.

-

-

Treatment and Stimulation:

-

Pre-incubate the neurons with various concentrations of this compound for a specified time.

-

Stimulate the cells to induce CaMKIIα autophosphorylation (e.g., with a Ca2+ ionophore).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-CaMKIIα (Thr286) and total CaMKIIα overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for p-CaMKIIα and total CaMKIIα.

-

Normalize the p-CaMKIIα signal to the total CaMKIIα signal to determine the relative level of autophosphorylation.

-

Conclusion

The in vitro characterization of this compound has established it as a potent and specific modulator of CaMKIIα. Its unique mechanism of action, involving binding to the hub domain and allosteric inhibition of kinase activity, distinguishes it from traditional active-site inhibitors. The methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other CaMKIIα modulators, which will be crucial for advancing our understanding of CaMKIIα function and its therapeutic potential.

References

A Technical Guide to the Neuroprotective Properties of Ph-HTBA

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA) is a novel, brain-permeable small molecule analog of γ-hydroxybutyrate (GHB).[2][3] Emerging research has identified it as a promising neuroprotective agent, particularly in the context of ischemic stroke. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental evidence supporting its therapeutic potential.

Core Mechanism of Action: Targeting the CaMKIIα Hub Domain

This compound exerts its neuroprotective effects by uniquely modulating the activity of Ca²⁺/calmodulin-dependent protein kinase II alpha (CaMKIIα), a critical enzyme in glutamate signaling and excitotoxicity.[2][3] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound selectively binds to a specific allosteric site within the CaMKIIα hub domain. The hub domain is responsible for organizing the individual CaMKIIα monomers into the full dodecameric holoenzyme.

Binding of this compound to the hub domain initiates a cascade of biophysical and functional changes:

-

Thermal Stabilization: It markedly increases the thermal stability of the hub oligomer, suggesting a conformational lock that alters the enzyme's dynamics.

-

Inhibition of Autophosphorylation: this compound reduces the Calcium/Calmodulin (Ca²⁺/CaM)-stimulated autophosphorylation of CaMKIIα at the Threonine-286 (Thr286) residue in primary cortical neurons. This is a key step in rendering the kinase constitutively active after an initial calcium signal.

-

Reduced Substrate Phosphorylation: The compound inhibits the kinase's ability to phosphorylate its downstream substrates, as demonstrated in assays using recombinant CaMKIIα.

-

Structural Rearrangement: In silico docking studies and experimental evidence show that this compound binding induces a distinct conformational "flip" of the Tryptophan-403 (Trp403) residue in the hub's binding cavity. This structural change is believed to be integral to its unique modulatory activity.

This distinct interaction with the hub domain leads to an overall reduction in pathological CaMKIIα activity following an excitotoxic event like an ischemic stroke, thereby mitigating downstream cell death pathways.

Quantitative Data & Pharmacological Profile

This compound has been characterized by its high affinity, brain permeability, and favorable metabolic profile, making it a strong candidate for in vivo applications.

| Parameter | Value | Species / Model | Reference |

| Binding Affinity | Mid-nanomolar | Recombinant CaMKIIα | |

| Brain Permeability (Kp,uu) | 0.85 | Mouse | |

| ITF Inhibition (IC50) | 452 µM | Recombinant CaMKIIα | |

| Cellular Permeability | Good (Low efflux ratio) | MDCKII Cells | |

| Metabolic Stability | Low microsomal clearance | In vitro | |

| Oral Bioavailability | Low | Mouse | |

| Neuroprotection Window | 3 - 6 hours post-stroke | Mouse (Photothrombotic) |

-

Kp,uu : Brain-to-plasma unbound concentration ratio. A value near 1.0 indicates excellent brain penetration.

-

ITF Inhibition : Inhibition of Intrinsic Tryptophan Fluorescence, an assay measuring the conformational change (Trp403 flip) upon ligand binding.

Experimental Evidence of Neuroprotection

The neuroprotective efficacy of this compound was demonstrated in a clinically relevant animal model of ischemic stroke.

Model: Photothrombotic Stroke in Mice.

Key Findings:

-

A single dose of this compound administered at a clinically relevant time point (3 to 6 hours after stroke induction) promotes significant neuroprotection.

-

It demonstrates superior efficacy at lower doses when compared to the smaller GHB analog, HOCPCA.

-

These results highlight the therapeutic potential of targeting the CaMKIIα hub domain for acute stroke intervention.

References

- 1. pH Response Pathways in Fungi: Adapting to Host-derived and Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CaMKIIα hub ligand this compound promotes neuroprotection after focal ischemic stroke by a distinct molecular interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ph-HTBA and its Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-2-(5-hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid (Ph-HTBA), a novel, brain-penetrant modulator of the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound has demonstrated significant neuroprotective effects, making it a promising candidate for therapeutic interventions in neurological disorders such as ischemic stroke. A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB). This document details the BBB permeability of this compound, presenting key quantitative data, in-depth experimental protocols for its assessment, and an elucidation of its mechanism of action involving the CaMKIIα signaling pathway. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a CNS drug candidate.

Introduction

This compound is a structural analog of NCS-382, a known ligand for the CaMKIIα hub domain.[2] By binding to this domain, this compound allosterically modulates the activity of CaMKIIα, a key protein kinase involved in synaptic plasticity and neuronal signaling.[3][4] Dysregulation of CaMKIIα activity is implicated in the pathophysiology of various neurological conditions, including ischemic stroke. This compound has been shown to reduce Ca2+-stimulated CaMKIIα autophosphorylation, a key step in its activation cascade, thereby exerting neuroprotective effects.[3] A pivotal characteristic of this compound is its demonstrated ability to penetrate the blood-brain barrier, a crucial requirement for drugs targeting the central nervous system. This guide will delve into the specifics of its BBB permeability and the methodologies used for its evaluation.

Quantitative Data on Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier has been quantitatively assessed through both in vivo and in vitro studies. The key parameters are summarized in the tables below for clear comparison.

Table 1: In Vivo Blood-Brain Barrier Permeability of this compound in Mice

| Parameter | Value | Method | Reference |

| Brain-to-Plasma Ratio (Total) | 0.10 | In vivo pharmacokinetic study | |

| Unbound Partition Coefficient (Kp,uu) | 0.85 | In vivo pharmacokinetic study with brain and plasma protein binding correction |

The Kp,uu value of 0.85 indicates that the unbound concentration of this compound in the brain is 85% of the unbound concentration in the plasma at steady-state, signifying good BBB penetration.

Table 2: In Vitro Cellular Permeability of this compound

| Cell Line | Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio | Reference |

| MDCKII-MDR1 | A to B | 17.8 ± 0.8 | 1.1 | |

| B to A | 19.1 ± 0.5 | |||

| MDCKII-BCRP | A to B | 20.3 ± 1.1 | 0.8 | |

| B to A | 16.1 ± 0.3 |

The high apparent permeability (Papp) values and low efflux ratios (close to 1) in both MDCKII-MDR1 (expressing P-glycoprotein) and MDCKII-BCRP (expressing Breast Cancer Resistance Protein) cell lines suggest that this compound has good passive permeability and is not a significant substrate for these major efflux transporters at the BBB.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the cited literature and general practices for these assays.

In Vivo Determination of Kp,uu in Mice

This protocol describes a general procedure for determining the unbound brain-to-plasma partition coefficient (Kp,uu) for a compound like this compound in mice.

Objective: To quantify the extent of unbound this compound crossing the BBB in a living organism.

Materials:

-

This compound

-

Male C57BL/6J mice

-

Vehicle for dosing (e.g., saline, DMSO/polyethylene glycol)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant)

-

Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Homogenizer (e.g., bead beater, sonicator)

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS)

-

Equilibrium dialysis apparatus

Procedure:

-

Dosing: Administer this compound to mice at a specified dose and route (e.g., intravenous or oral).

-

Sample Collection: At predetermined time points post-dosing (to ensure steady-state is reached), anesthetize the mice.

-

Collect a blood sample via cardiac puncture into tubes containing an anticoagulant.

-

Immediately perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.

-

Excise the brain and record its weight.

-

Sample Processing:

-

Centrifuge the blood sample to separate the plasma.

-

Homogenize the brain tissue in a known volume of homogenization buffer.

-

-

Concentration Analysis: Determine the total concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.

-

Unbound Fraction Determination:

-

Determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.

-

-

Calculation of Kp,uu:

-

Calculate the total brain-to-plasma concentration ratio (Kp): Kp = Cbrain,total / Cplasma,total

-

Calculate the unbound brain-to-plasma partition coefficient (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain)

-

Workflow for In Vivo Kp,uu Determination:

Caption: Workflow for the in vivo determination of the unbound brain-to-plasma partition coefficient (Kp,uu).

In Vitro MDCK-MDR1 Permeability Assay

This protocol outlines a general procedure for assessing the permeability of a compound like this compound across a monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which expresses the P-glycoprotein (P-gp) efflux transporter.

Objective: To determine the apparent permeability of this compound and to assess if it is a substrate of the P-gp efflux transporter.

Materials:

-

MDCK-MDR1 cells

-

Cell culture medium (e.g., DMEM with supplements)

-

Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

This compound stock solution (in DMSO)

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation (LC-MS/MS)

-

Plate reader for fluorescence measurement

Procedure:

-

Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density.

-

Monolayer Formation: Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.

-

Perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow indicates a tight monolayer.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Prepare the dosing solution by diluting the this compound stock solution in the transport buffer to the final desired concentration (e.g., 1-10 µM).

-

Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

-

Basolateral to Apical (B-to-A) Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

-

Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Concentration Analysis: Determine the concentration of this compound in all samples using a validated LC-MS/MS method.

-

Calculations:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

-

Workflow for In Vitro MDCK-MDR1 Permeability Assay:

Caption: Workflow for the in vitro MDCK-MDR1 permeability assay.

Synthesis of this compound

This compound is synthesized as an analog of NCS-382. While a detailed, step-by-step protocol for the industrial synthesis of this compound is proprietary, a plausible synthetic route can be derived from the literature on NCS-382 and its analogs. The synthesis generally involves a multi-step process starting from commercially available materials. A generalized reaction scheme is presented below.

Plausible Synthetic Pathway for this compound:

Caption: A plausible synthetic pathway for this compound.

Mechanism of Action: CaMKIIα Signaling Pathway

This compound exerts its neuroprotective effects by modulating the CaMKIIα signaling pathway. CaMKIIα is a serine/threonine protein kinase that is highly expressed in the brain and plays a crucial role in synaptic plasticity.

Under excitotoxic conditions, such as those occurring during an ischemic stroke, excessive glutamate release leads to a massive influx of Ca2+ into neurons, primarily through NMDA receptors. This surge in intracellular Ca2+ leads to the overactivation of CaMKIIα. Activated CaMKIIα autophosphorylates itself at Thr286, leading to persistent, Ca2+-independent activity. This aberrant, sustained CaMKIIα activity contributes to neuronal death through various downstream pathways.

This compound binds to the hub domain of the CaMKIIα holoenzyme. This binding allosterically inhibits the Ca2+-stimulated autophosphorylation of CaMKIIα at Thr286. By preventing this key activation step, this compound reduces the pathological, sustained activity of CaMKIIα, thereby mitigating downstream neurotoxic events and promoting neuronal survival.

CaMKIIα Signaling Pathway and the Action of this compound:

Caption: The CaMKIIα signaling pathway in excitotoxicity and the inhibitory action of this compound.

Conclusion

This compound is a promising neuroprotective agent with excellent blood-brain barrier permeability. The quantitative data from both in vivo and in vitro studies confirm its ability to efficiently cross the BBB, a critical prerequisite for a CNS-active drug. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other CNS drug candidates. Its mechanism of action, involving the targeted inhibition of CaMKIIα overactivation, presents a novel therapeutic strategy for conditions characterized by excitotoxicity. Further research into the clinical potential of this compound is warranted.

References

- 1. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of this compound as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Ph-HTBA in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction